Oxonol VI

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H20N2O4 |

|---|---|

Molekulargewicht |

316.35 g/mol |

IUPAC-Name |

(4E)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11+ |

InChI-Schlüssel |

SBJHIADVIBJMQL-QSEZCERFSA-N |

Isomerische SMILES |

CCCC1=C(C(=O)ON1)/C=C/C=C/C=C/2\C(=NOC2=O)CCC |

Kanonische SMILES |

CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC |

Synonyme |

is(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxanol bis(3-propyl-5-oxoisoxazol-4-yl)pentamethineoxonol oxanol VI oxonol VI |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Oxonol VI: A Technical Guide to its Mechanism of Action and Application in Membrane Potential Studies

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding Oxonol VI's Mechanism of Action

This compound is an anionic, slow-response fluorescent dye widely employed for the optical measurement of membrane potential.[1] Its mechanism of action is predicated on its voltage-dependent partitioning between the aqueous medium and the cellular or vesicular membrane, a process governed by the Nernst equilibrium.[2][3]

At physiological pH, this compound carries a net negative charge. When an inside-positive membrane potential is established, the dye accumulates in the intravesicular or intracellular space. This accumulation leads to an increased binding of the dye to the inner leaflet of the lipid bilayer, resulting in a significant enhancement of its fluorescence signal.[2] Conversely, hyperpolarization of the membrane, leading to an inside-negative potential, causes the exclusion of the anionic dye and a concomitant decrease in fluorescence.[4] It's crucial to note that the intrinsic fluorescence of the membrane-bound dye is not directly affected by the voltage itself; the observed changes in fluorescence are entirely a result of this voltage-dependent partitioning.[2][5]

This response is characterized as "slow" because it relies on the physical translocation of the dye across the membrane, which occurs on a timescale of seconds to minutes. This makes this compound particularly suitable for measuring steady-state or slowly changing membrane potentials in non-excitable cells and reconstituted vesicle systems.[1]

The following diagram illustrates the fundamental mechanism of this compound in response to changes in membrane potential.

References

- 1. Electrophysiological study with this compound of passive NO3- transport by isolated plant root plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Two mechanisms by which fluorescent oxonols indicate membrane potential in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of Oxonol VI Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of Oxonol VI, a widely used fluorescent dye for monitoring membrane potential in various biological systems. Detailed experimental protocols and visualizations are included to facilitate its application in research and drug development.

Core Spectral and Physicochemical Properties

This compound is an anionic, slow-response potentiometric probe. Its fluorescence intensity is highly sensitive to changes in transmembrane potential, making it a valuable tool for studying cellular and subcellular electrophysiology.

Quantitative Spectral Data

The spectral properties of this compound can vary depending on the solvent environment and whether it is in a free or membrane-bound state. The following table summarizes the key quantitative data available from various sources.

| Property | Value | Solvent/Condition | Reference |

| Molecular Weight | 316.35 g/mol | N/A | [1] |

| Excitation Maximum (λex) | 599 nm | DMSO | [2] |

| 614 nm | Lipid Vesicles | [3] | |

| 523 nm | 0.1 M Tris, pH 9.0 | ||

| Emission Maximum (λem) | 634 nm | DMSO | [2] |

| 646 nm | Lipid Vesicles | [3] | |

| 630 nm | 0.1 M Tris, pH 9.0 | ||

| Molar Extinction Coefficient (ε) | ~175,000 cm⁻¹M⁻¹ (for a similar bis-oxonol dye) | Ethanol | [4] |

| Quantum Yield (Φ) | Not explicitly reported for this compound. For a related oxonol dye, DiOC₂(3), the quantum yield in methanol is 0.04. | Methanol | [5] |

| Fluorescence Lifetime (τ) | 90 ps (free in PBS buffer) | PBS Buffer | |

| Isosbestic Point | 603 nm | In the presence of membranes | [5][6] |

Note: The molar extinction coefficient and quantum yield of this compound are not consistently reported in the literature and can be highly dependent on the specific experimental conditions, including the solvent, pH, and presence of membranes or proteins. Researchers are advised to determine these parameters empirically for their specific applications.

Mechanism of Action: Membrane Potential Sensing

This compound is an anionic dye that partitions between the extracellular medium and the cell interior based on the Nernst equilibrium.[7] In depolarized cells, the less negative intracellular environment allows the anionic dye to enter and bind to intracellular membranes and proteins.[6] This binding leads to an enhancement of fluorescence. Conversely, in hyperpolarized cells, the more negative intracellular potential repels the anionic dye, leading to its exclusion from the cell and a decrease in fluorescence.[2][8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

-

Microcentrifuge tubes or glass vials with Teflon-lined screw caps

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound at a concentration of 1-10 mM in high-quality, anhydrous DMSO or ethanol. For example, to prepare a 3.16 mM stock solution in ethanol, dissolve the appropriate amount of this compound powder in ethanol.[3]

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes or glass vials to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[3][9] A stock solution stored at -20°C is typically stable for at least one month, and for up to six months when stored at -80°C.[3]

Measurement of Membrane Potential in Vesicles or Liposomes

This protocol is adapted from procedures used for measuring membrane potential changes in reconstituted vesicles.[3][7]

Workflow Diagram:

Detailed Steps:

-

Prepare Working Solution: Dilute the this compound stock solution to a final working concentration of 10-500 nM in an appropriate buffer.[3] A common approach is to first dilute the stock solution in a 1:5 ratio of ethanol to water, and then further dilute to the final concentration in the assay buffer.[3]

-

Equilibrate Buffer: Add 1 mL of the assay buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).[3]

-

Measure Background Fluorescence: Place the cuvette in a spectrophotometer and measure the background fluorescence of the buffer at the appropriate excitation and emission wavelengths (e.g., Ex: 614 nm, Em: 646 nm).[3]

-

Add this compound: Add a small volume (e.g., 5 µL) of the this compound working solution to the cuvette and mix gently.[3]

-

Stabilize Signal: Monitor the fluorescence signal until it becomes stable.

-

Add Vesicles: Add a predetermined amount of the vesicle or liposome suspension to the cuvette and mix.

-

Monitor Fluorescence: Continuously record the fluorescence signal to observe changes in response to membrane potential alterations (e.g., induced by ionophores like valinomycin in the presence of a K+ gradient, or by the activity of reconstituted membrane proteins).[7]

-

Data Analysis: Calculate the relative fluorescence change by comparing the signal after the addition of vesicles to the baseline fluorescence.

Staining of Cells for Flow Cytometry

This protocol provides a general guideline for staining cells with this compound for membrane potential analysis by flow cytometry.

Workflow Diagram:

Detailed Steps:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS or HBSS).

-

Washing: Wash the cells once with the buffer to remove any residual media components.

-

Staining: Add this compound from the stock solution to the cell suspension to achieve the desired final concentration (typically in the nanomolar to low micromolar range). The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Incubation: Incubate the cells at 37°C for a sufficient time to allow the dye to partition across the cell membrane (typically 5-15 minutes). The incubation time may need to be optimized.

-

Analysis: Analyze the cells immediately on a flow cytometer equipped with appropriate lasers and filters for this compound (e.g., excitation with a yellow-green or red laser and emission collection in the red channel).

Controls: It is essential to include appropriate controls, such as:

-

Unstained cells: To determine the background fluorescence.

-

Cells treated with a depolarizing agent (e.g., high extracellular K⁺ with valinomycin): To establish the maximum fluorescence signal.

-

Cells treated with a hyperpolarizing agent: To establish the minimum fluorescence signal.

Applications in Drug Development and Research

The unique spectral properties of this compound make it a powerful tool in various research and drug development applications:

-

High-Throughput Screening (HTS): Its use in fluorescence-based assays allows for the rapid screening of compound libraries for their effects on ion channels, transporters, and other targets that modulate membrane potential.

-

Ion Channel and Transporter Research: this compound is instrumental in characterizing the activity of various ion channels (e.g., K⁺, Na⁺) and transporters (e.g., Na⁺/K⁺-ATPase) in both native and reconstituted systems.[7]

-

Cell Viability and Toxicity Assays: Changes in membrane potential are an early indicator of cellular stress and apoptosis. This compound can be used to assess the cytotoxic effects of drug candidates.

-

Mitochondrial Function: Although primarily used for plasma membrane potential, under certain conditions, it can provide insights into mitochondrial membrane potential.

By providing a robust and sensitive method for measuring membrane potential, this compound continues to be a valuable probe for advancing our understanding of cellular physiology and for the development of novel therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 9. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxonol VI: Excitation, Emission, and Application in Membrane Potential Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye Oxonol VI, focusing on its spectral properties and its application as a sensitive probe for measuring plasma membrane potential. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based assays to investigate cellular physiology and screen for compounds that modulate ion channel and transporter activity.

Core Principles of this compound Function

This compound is a slow-response, anionic bis-isoxazolone dye used to measure changes in membrane potential.[1] Unlike fast-response probes that sense voltage changes through intramolecular rearrangements, this compound's mechanism relies on its potential-dependent distribution across the plasma membrane.[2][3] In resting cells with a negative-inside membrane potential, the negatively charged this compound is largely excluded from the cell interior. Upon depolarization (the membrane potential becoming less negative or positive), the dye enters the cell and binds to intracellular components like proteins and lipids.[4] This binding event leads to a significant enhancement of its fluorescence signal.[1] Conversely, hyperpolarization (the membrane potential becoming more negative) causes a decrease in fluorescence as the dye is further expelled from the cell.[2][5]

Photophysical and Spectral Properties

The spectral characteristics of this compound are crucial for designing and executing experiments. While the precise excitation and emission maxima can vary slightly depending on the solvent environment and whether the dye is free or bound to cellular components, the general spectral profile is well-documented.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~599-614 nm[2][6] | Can be excited by various common laser lines (e.g., 561 nm, 594 nm). A value of 523 nm in 0.1 M Tris pH 9.0 has also been reported.[7] |

| Emission Maximum (λem) | ~630-646 nm[2][6][7] | Emits in the red region of the spectrum, which can help minimize autofluorescence from biological samples. |

| Molar Absorptivity (ε) | Data not consistently reported in literature. | This value is important for determining the absolute concentration of the dye. |

| Quantum Yield (Φ) | Data not consistently reported in literature. | Represents the efficiency of fluorescence emission. |

| Solubility | Soluble in DMSO and methanol.[2][7] | Stock solutions are typically prepared in these organic solvents. |

| Molecular Weight | 316.35 g/mol [2] |

Experimental Protocols

The following protocols provide a general framework for using this compound to measure membrane potential changes in cellular and vesicular systems. These should be optimized for specific cell types and experimental conditions.

Measurement of Membrane Potential in Lipid Vesicles

This protocol is adapted from studies on reconstituted ion channels and transporters.[3][8]

Materials:

-

This compound stock solution (e.g., 3.16 mM in ethanol or DMSO)[6]

-

Large unilamellar vesicles (LUVs) with the protein of interest reconstituted.

-

Assay buffer (e.g., HEPES-based buffer with appropriate ions)

-

Valinomycin (for calibration)

-

Spectrofluorometer or plate reader with appropriate filter sets.

Procedure:

-

Prepare this compound Working Solution: Dilute the stock solution to a final working concentration, typically in the range of 10-500 nM, in the assay buffer.[6]

-

Equilibration: Add the assay buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).[6]

-

Background Measurement: Measure the background fluorescence of the buffer and this compound working solution.

-

Vesicle Addition: Add a predetermined amount of the vesicle suspension to the cuvette and mix gently.

-

Signal Stabilization: Monitor the fluorescence signal until it stabilizes.

-

Initiate Potential Change: Induce a change in membrane potential. For example, for the (Na+ + K+)-ATPase, add ATP to the external medium to initiate pumping of positive charges into the vesicles.[3][8] This will lead to an inside-positive potential and an increase in this compound fluorescence.

-

Continuous Monitoring: Continuously record the fluorescence signal to observe the kinetics of the potential change.

-

Calibration (Optional): To calibrate the fluorescence signal to a specific membrane potential, a potassium diffusion potential can be generated in the presence of the potassium ionophore valinomycin.[3][8] By creating a known potassium gradient across the vesicle membrane, a calculable Nernst potential is established, and the corresponding fluorescence change can be measured.

Measurement of Plasma Membrane Potential in Whole Cells (Flow Cytometry)

This protocol outlines a general procedure for analyzing changes in plasma membrane potential in a population of cells using flow cytometry.

Materials:

-

Cell suspension of interest.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Cell staining buffer (e.g., PBS with 1-2% FBS).

-

Depolarizing agent (e.g., high concentration of extracellular KCl).

-

Hyperpolarizing agent (e.g., valinomycin in the presence of a low extracellular K+ concentration).

-

Flow cytometer with appropriate laser and emission filters (e.g., 561 nm excitation, ~640 nm emission).

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in the desired buffer.

-

Dye Loading: Add this compound to the cell suspension to a final concentration of 100-500 nM. Incubate for 5-15 minutes at room temperature or 37°C, protected from light. The optimal concentration and loading time should be determined empirically for each cell type.

-

Experimental Treatment: Add the experimental compounds or stimuli to the cell suspension and incubate for the desired period.

-

Controls: Prepare control samples, including:

-

Unstained cells (for autofluorescence).

-

Cells stained with this compound but untreated (resting potential).

-

Cells treated with a depolarizing agent (e.g., high KCl) to establish the maximum fluorescence signal.

-

Cells treated with a hyperpolarizing agent to establish the minimum fluorescence signal.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the cell population of interest based on forward and side scatter. Record the fluorescence intensity in the appropriate channel (e.g., PE-Cy5, APC).

-

Data Analysis: Quantify the mean or median fluorescence intensity of the cell populations under different conditions. The change in fluorescence relative to the resting and depolarized/hyperpolarized controls reflects the change in membrane potential.

Visualizations

Signaling Pathway of this compound in Response to Membrane Depolarization

Caption: Mechanism of this compound fluorescence increase upon cell depolarization.

Experimental Workflow for Membrane Potential Measurement using this compound

Caption: General experimental workflow for measuring membrane potential changes.

Concluding Remarks

This compound is a valuable tool for investigating plasma membrane potential in a variety of biological systems. Its red-shifted spectral properties and robust fluorescence enhancement upon depolarization make it suitable for high-throughput screening and mechanistic studies of ion channels and transporters. Careful optimization of experimental conditions, including dye concentration, loading time, and the use of appropriate controls, is essential for obtaining reliable and reproducible data. This guide provides the foundational knowledge and protocols to effectively integrate this compound into your research endeavors.

References

- 1. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Interferometric excitation fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardepot.com [moleculardepot.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound suitable for fluorescence, ≥95% (UV) | 64724-75-0 [sigmaaldrich.com]

- 8. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxonol VI: Chemical Structure, Properties, and Applications in Membrane Potential Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxonol VI, a fluorescent dye widely utilized for measuring membrane potential in various biological systems. This document details its chemical structure, physicochemical properties, mechanism of action, and provides in-depth experimental protocols for its application in research and drug development.

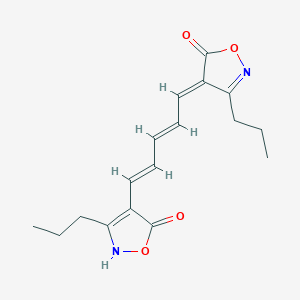

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-[5-(5-oxo-3-propyl-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one, is a lipophilic anionic dye. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64724-75-0 | [1][2] |

| Molecular Formula | C₁₇H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 316.35 g/mol | [1][2] |

| Appearance | Dark crystalline solid | |

| Solubility | Soluble in DMSO and methanol | |

| Excitation Maximum (λex) | ~599-614 nm | [3][4] |

| Emission Maximum (λem) | ~634-646 nm | [3][4] |

| SMILES | CCCc1noc(=O)c1/C=C/C=C/C=c1\c(=O)on(c1CCC) |

Below is a 2D chemical structure diagram of this compound.

Mechanism of Action as a Voltage-Sensitive Dye

This compound is a slow-response, ratiometric, voltage-sensitive fluorescent probe. Its mechanism of action is based on its electrophoretic movement across the cell membrane in response to changes in the transmembrane potential.

-

At Rest (Polarized Membrane): In a typical resting cell, the inside of the plasma membrane is negatively charged relative to the outside. As an anionic dye, this compound is largely excluded from the cell interior and resides in the outer leaflet of the plasma membrane.

-

Depolarization: When the membrane depolarizes (becomes less negative inside), the electrical gradient that prevents the entry of the negatively charged this compound is reduced. This allows the dye to enter the cell and bind to intracellular membranes and proteins. This binding event leads to an increase in fluorescence intensity.

-

Hyperpolarization: Conversely, when the membrane hyperpolarizes (becomes more negative inside), the electrical gradient opposing the entry of this compound is strengthened, leading to a decrease in the intracellular concentration of the dye and a subsequent decrease in fluorescence.

The change in fluorescence intensity is directly proportional to the change in membrane potential. This relationship allows for the quantitative measurement of membrane potential dynamics.

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Appropriate aqueous buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS))

Protocol:

-

Stock Solution (1-10 mM):

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 1 to 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make a 1 mM solution, dissolve 0.316 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture. The solution is stable for several months under these conditions.

-

-

Working Solution (1-10 µM):

-

On the day of the experiment, dilute the stock solution in an appropriate aqueous buffer to the final working concentration. A typical working concentration range is 1-10 µM.

-

The final concentration of DMSO in the working solution should be kept below 0.5% to avoid cytotoxic effects.

-

It is recommended to perform a concentration-response curve to determine the optimal working concentration for your specific cell type and experimental setup.

-

Cell Staining and Fluorescence Measurement

Materials:

-

Cells of interest (adherent or suspension)

-

This compound working solution

-

Appropriate cell culture medium or buffer

-

Fluorescence microscope with appropriate filter sets or a fluorescence plate reader

Protocol for Adherent Cells:

-

Plate the cells on a suitable imaging dish or plate (e.g., glass-bottom dishes, 96-well black-walled imaging plates) and culture until they reach the desired confluency.

-

Remove the culture medium and wash the cells once with a pre-warmed physiological buffer (e.g., HBSS).

-

Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C. The optimal incubation time should be determined empirically.

-

After incubation, the cells can be imaged directly without a wash step.

Protocol for Suspension Cells:

-

Harvest the cells by centrifugation and resuspend them in a pre-warmed physiological buffer at the desired cell density.

-

Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at 37°C.

-

The cells can then be transferred to a suitable imaging chamber or a multi-well plate for fluorescence measurement.

Fluorescence Microscopy:

-

Filter Sets: Use a filter set appropriate for the spectral properties of this compound. A standard TRITC or Texas Red filter set is often suitable.

-

Excitation filter: ~590-620 nm

-

Dichroic mirror: ~625 nm cutoff

-

Emission filter: ~630-670 nm

-

-

Imaging: Acquire fluorescence images using a fluorescence microscope equipped with a sensitive camera. For dynamic studies, time-lapse imaging can be performed.

Calibration of Membrane Potential

To convert the fluorescence signal of this compound into an absolute value of membrane potential (in millivolts), a calibration procedure using the K⁺ ionophore valinomycin is required. This method clamps the membrane potential to the Nernst equilibrium potential for K⁺.

Materials:

-

Cells stained with this compound

-

A set of calibration buffers with varying K⁺ concentrations (e.g., ranging from 5 mM to 150 mM), maintaining a constant ionic strength by replacing K⁺ with Na⁺.

-

Valinomycin stock solution (e.g., 10 mM in ethanol)

-

Gramicidin stock solution (optional, for complete depolarization to 0 mV)

Calibration Protocol:

-

Stain the cells with this compound as described in section 3.2.

-

Replace the staining solution with the lowest K⁺ concentration calibration buffer.

-

Add valinomycin to a final concentration of 1-5 µM. This will make the membrane selectively permeable to K⁺.

-

Record the fluorescence intensity until a stable baseline is reached.

-

Sequentially replace the buffer with calibration buffers of increasing K⁺ concentrations, recording the fluorescence intensity at each step.

-

At the end of the experiment, add gramicidin (optional, ~1 µM) to completely depolarize the membrane, which corresponds to 0 mV.

-

The membrane potential (Vₘ) at each K⁺ concentration can be calculated using the Nernst equation: Vₘ (mV) = -61.5 * log₁₀([K⁺]ᵢ / [K⁺]ₒ) where [K⁺]ᵢ is the intracellular K⁺ concentration (typically assumed to be around 140 mM for mammalian cells) and [K⁺]ₒ is the extracellular K⁺ concentration in the calibration buffer.

-

Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve. This curve can then be used to convert fluorescence measurements from experimental conditions into millivolts.

Applications in Studying Signaling Pathways

This compound is a valuable tool for investigating a wide range of cellular processes that involve changes in membrane potential.

-

Ion Channel and Transporter Activity: The activity of various ion channels (e.g., K⁺, Na⁺, Ca²⁺ channels) and electrogenic transporters (e.g., Na⁺/K⁺-ATPase) can be monitored by measuring the resulting changes in membrane potential.[1]

-

GPCR Signaling: Activation of certain G-protein coupled receptors (GPCRs) can lead to the opening or closing of ion channels, which can be detected with this compound.

-

Cell Viability and Apoptosis: Early stages of apoptosis are often associated with changes in mitochondrial membrane potential and subsequent alterations in the plasma membrane potential.

-

Drug Screening: this compound can be used in high-throughput screening assays to identify compounds that modulate the activity of ion channels or other targets that influence membrane potential.

Data Analysis

The analysis of this compound fluorescence data typically involves the following steps:

-

Background Subtraction: Subtract the background fluorescence from a region of the image without cells.

-

Normalization: To compare changes across different cells or experiments, the fluorescence signal is often normalized to the initial baseline fluorescence (F₀). The change in fluorescence is expressed as ΔF/F₀ = (F - F₀) / F₀.

-

Conversion to Membrane Potential: Using the calibration curve generated as described in section 3.3, the normalized fluorescence values can be converted to millivolts.

Conclusion

This compound is a powerful and versatile tool for the quantitative measurement of membrane potential in a wide range of biological applications. Its sensitivity and ratiometric properties make it suitable for both qualitative and quantitative assessments of cellular electrophysiology. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the roles of membrane potential in cellular signaling and pathophysiology.

References

- 1. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Electrophysiological study with this compound of passive NO3- transport by isolated plant root plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Oxonol Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonol dyes are a class of anionic polymethine dyes that have become indispensable tools in cellular and neurobiological research, primarily for their ability to report changes in membrane potential.[1] Their development has provided researchers with a powerful method to optically measure the electrical activity of single neurons, neuronal populations, and other excitable cells, often in contexts where traditional electrophysiological techniques are impractical.[2] This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and key applications of oxonol dyes, with a focus on their use as voltage-sensitive probes in drug discovery and development.

Discovery and Core Structure

The term "oxonol" originates from the oxygen atoms that terminate each end of the polymethine chain, which forms the backbone of their structure.[1] In most technically useful oxonol dyes, these oxygen atoms are part of heterocyclic rings.[1] Historically, water-soluble oxonol dyes found their primary application in silver halide photography as filter and antihalation dyes.[1] However, the development of lipophilic derivatives paved the way for their use in biological applications, particularly for staining cells and determining membrane potentials.[1]

The core structure of an oxonol dye consists of two acidic nuclei, typically five- or six-membered heterocyclic rings containing an active methylene group, linked by a polymethine chain. The length of this chain and the nature of the heterocyclic nuclei are key determinants of the dye's photophysical properties.

Synthesis of Oxonol Dyes

The synthesis of oxonol compounds is a well-established process, generally involving the reaction of a methine source with an acidic nucleus that possesses an active methylene group.[3]

General Synthesis Protocol

A common synthetic route is described by F.M. Hamer in "Heterocyclic Compounds-Cyanine dyes and Related Compounds".[3] The key steps are as follows:

-

Reactants : An acidic nucleus (e.g., barbituric acid, thiobarbituric acid, isoxazolone) is reacted with a methine source (e.g., oxoesters, acetals, amidines, or quaternary pyridinium salts).[3]

-

Stoichiometry : The molar ratio of the methine source to the acidic nucleus is typically in the range of 20 to 200 mol%, with a preferred range of 40 to 60 mol%.[3]

-

Base Catalyst : The reaction is conducted in the presence of a base, with organic bases of weak nucleophilicity, such as triethylamine or 1,8-diazabicycloundecene (DBU), being preferred.[3] The amount of base is typically 1 to 20 times the molar amount of the acidic nucleus.[3]

-

Solvent : The synthesis is carried out in an inert solvent.[3]

-

Purification : The resulting oxonol dye is then purified, often by recrystallization or chromatography.

Mechanism of Action as Voltage-Sensitive Dyes

Oxonol dyes are classified as "slow-response" potentiometric probes.[4] Their mechanism of action relies on their ability to redistribute across the plasma membrane in response to changes in the transmembrane electrical potential.[4][5]

As anionic molecules, oxonol dyes are driven into the cell by membrane depolarization (when the intracellular side of the membrane becomes less negative).[6][7] Inside the cell, they bind to intracellular proteins and membranes, leading to an enhancement of their fluorescence.[6][7] Conversely, membrane hyperpolarization (when the intracellular side becomes more negative) drives the anionic dye out of the cell, resulting in a decrease in fluorescence.[6][7] This potential-dependent partitioning is the basis for their use as voltage sensors.

Caption: Mechanism of slow-response oxonol dyes.

Key Oxonol Dyes and Their Properties

Several oxonol dyes have been developed and are widely used in research. The choice of dye depends on the specific application, required spectral properties, and the biological system under investigation.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Key Features and Applications |

| DiBAC₄(3) | ~490-493[7][8][9] | ~516-517[4][8][9] | Widely used for measuring plasma membrane potential by flow cytometry and fluorescence microscopy; excluded from mitochondria.[4][6][7] |

| DiSBAC₂(3) | ~530[7] | ~560[7] | Used for simultaneous measurements of membrane potential and intracellular calcium with UV-excitable indicators.[7] |

| DiBAC₄(5) | ~590[7] | - | A longer wavelength DiBAC dye.[7] |

| Oxonol V | - | - | A slow-response probe, with Oxonol VI generally being preferred for faster potential changes.[6] |

| This compound | ~599-614[10][11] | ~634-646[10][11] | Responds more rapidly to potential changes than Oxonol V and is used to detect changes associated with ion transporter activity.[6][10] |

| RH1691 | ~630[12] | >665[12] | A "blue" voltage-sensitive dye with reduced pulsation artifacts, making it suitable for in vivo imaging of cortical activity.[12][13] |

Experimental Protocols

General Protocol for Staining Cells with Oxonol Dyes

-

Stock Solution Preparation : Prepare a stock solution of the oxonol dye (e.g., 1-10 mM for DiBAC₄(3)) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[14]

-

Working Solution Preparation : Dilute the stock solution to the desired working concentration (typically 1-5 µM) in a physiological buffer or cell culture medium.[14]

-

Cell Staining : Add the working solution to the cells and incubate for a period of time (e.g., 15-30 minutes at 37°C for DiBAC₄(3)) to allow the dye to partition into the cell membranes.[14] The incubation time may need to be optimized for different cell types.

-

Washing (Optional) : For some dyes and applications, a washing step with fresh buffer or medium may be necessary to remove unbound dye.[14]

-

Fluorescence Measurement : Measure the fluorescence intensity using a suitable instrument such as a fluorescence microscope, plate reader, or flow cytometer, using the appropriate excitation and emission wavelengths for the specific dye.

Caption: General workflow for a voltage-sensing experiment.

Applications in Drug Discovery and Development

The ability of oxonol dyes to report on membrane potential changes makes them highly valuable in drug discovery, particularly for high-throughput screening (HTS) of compounds that modulate the activity of ion channels and transporters.[7][][16]

High-Throughput Screening (HTS)

Fluorescence-based assays using oxonol dyes are well-suited for HTS due to their sensitivity and compatibility with automated plate readers.[][16] A key application is the screening of compound libraries to identify modulators of ion channels, which are important drug targets.[16]

A common HTS approach involves using a Fluorescence Resonance Energy Transfer (FRET) pair consisting of a membrane-bound fluorescent donor (e.g., a coumarin-phospholipid) and a mobile oxonol dye as the acceptor.[17]

-

Resting State : At the resting membrane potential, the anionic oxonol dye is concentrated on the outer leaflet of the plasma membrane, in close proximity to the donor, resulting in efficient FRET.[18]

-

Depolarization : Upon membrane depolarization, the oxonol dye translocates to the inner leaflet, increasing the distance from the donor and disrupting FRET.[18] This leads to a decrease in acceptor emission and a concomitant increase in donor emission.

-

Ratiometric Readout : The ratio of donor to acceptor fluorescence provides a ratiometric readout of the membrane potential, which is less susceptible to artifacts such as variations in cell number or dye loading.

Caption: FRET-based voltage sensing using an oxonol dye.

Conclusion

Oxonol dyes have evolved from their initial applications in photography to become essential tools in modern biological research and drug discovery. Their unique mechanism of voltage-dependent membrane partitioning provides a robust and sensitive method for optically monitoring cellular electrical activity. The continued development of new oxonol derivatives with improved photophysical properties and reduced toxicity will undoubtedly expand their utility in elucidating complex biological processes and in the quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EP1473330B1 - Process for the synthesis of oxonol compound - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. biotium.com [biotium.com]

- 9. Spectrum [DiBAC4(3)] | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Imaging the Brain in Action: Real-Time Voltage- Sensitive Dye Imaging of Sensorimotor Cortex of Awake Behaving Mice - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ‘Blue’ voltage-sensitive dyes for studying spatiotemporal dynamics in the brain: visualizing cortical waves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DiBAC4(3) | TargetMol [targetmol.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. hamamatsu.com [hamamatsu.com]

- 18. researchgate.net [researchgate.net]

Oxonol VI: A Comprehensive Technical Guide for its Application as a Slow-Response Potentiometric Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxonol VI, a slow-response potentiometric probe, detailing its core principles, experimental applications, and data interpretation. This document is intended for researchers, scientists, and professionals in drug development who are looking to utilize this tool for measuring membrane potential in various biological systems.

Core Principles of this compound as a Potentiometric Probe

This compound is an anionic, lipophilic dye that functions as a slow-response probe for measuring membrane potential.[1] Its mechanism of action is based on its voltage-dependent partitioning between the aqueous medium and the lipid membrane of cells or vesicles.[2] In the presence of an inside-positive membrane potential, the negatively charged this compound dye accumulates in the intravesicular aqueous space, following a Nernstian distribution.[2][3] This accumulation leads to an increased binding of the dye to the inner leaflet of the lipid monolayer, resulting in a corresponding increase in fluorescence intensity.[2] Conversely, membrane hyperpolarization (more negative inside) leads to a decrease in fluorescence.[4][5]

The response of this compound is considered "slow" because it relies on the physical translocation of the dye across the membrane, which occurs on a timescale of seconds to minutes.[6] This makes it suitable for monitoring changes in average membrane potential in non-excitable cells, such as those related to ion channel activity, respiratory processes, and the effects of pharmacological agents.[1][5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, compiled from various studies.

Table 1: Spectroscopic and Physicochemical Properties

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | 614 nm | [7] |

| Emission Wavelength (Em) | 646 nm | [7] |

| Alternative Ex/Em Range | Ex: 496-570 nm (Green), Em: 621-750 nm (Red) | [7] |

| Isosbestic Point | 603 nm | [8][9] |

| Molecular Weight | 316.35 g/mol | |

| Partition Coefficient (γ) at 0 mV | ~19,000 (clipid/cwater) | [2][3] |

| pK | ~4.2 | [3] |

| Charge at Physiological pH | Anionic | [3] |

Table 2: Application-Specific Parameters

| Parameter | Value/Range | Application Context | Reference |

| Typical Final Concentration | 10 - 500 nM | In vitro vesicle assays | [7] |

| Detectable Potential Range | Up to 150-200 mV (inside-positive) | Reconstituted (Na+ + K+)-ATPase vesicles | [2][3] |

| Fluorescence Change per mV | ~1% per mV | Typical for DiBAC4(3), a related oxonol | [8][9] |

| Response Time | Faster than Oxonol V | General comparison | [5][8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation:

-

Working Solution Preparation:

Measurement of Membrane Potential in Vesicles

This protocol is adapted for measuring membrane potential changes in reconstituted vesicles, such as those containing ion pumps or channels.

-

System Equilibration:

-

Add 1 mL of the appropriate experimental buffer to a fluorescence cuvette.

-

Equilibrate the buffer to the desired temperature (e.g., 20°C).[7]

-

-

Background Fluorescence Measurement:

-

Measure the background fluorescence intensity of the buffer in the cuvette using a spectrophotometer.[7]

-

-

Addition of this compound:

-

Add a small volume (e.g., 5 µL) of the prepared this compound working solution to the cuvette.[7]

-

Allow the fluorescence signal to stabilize.

-

-

Addition of Vesicles:

-

Add a predetermined amount of the vesicle suspension to the cuvette.[7]

-

Continuously monitor the fluorescence signal.

-

-

Initiation of Potential Change:

-

To induce a membrane potential, add the appropriate substrate (e.g., ATP for an ATPase) or create an ion gradient. For instance, in vesicles reconstituted with (Na+ + K+)-ATPase, the addition of ATP will initiate pumping of positive charge into the vesicles, leading to an inside-positive potential.[2]

-

-

Data Analysis:

-

Calculate the relative fluorescence change by comparing the signal after vesicle addition and potential generation to the baseline fluorescence.[7]

-

Calibration of Fluorescence Signal to Membrane Potential

To quantify the fluorescence changes in terms of millivolts, a calibration curve can be generated by inducing a known diffusion potential.

-

Establish a Potassium Gradient:

-

Prepare vesicles with a high concentration of potassium inside and a low concentration outside.

-

-

Introduce a Potassium Ionophore:

-

Measure Fluorescence at Different Potentials:

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action for this compound.

Caption: General experimental workflow for this compound.

Considerations and Limitations

-

Pharmacological Activity: Oxonol dyes have been reported to have pharmacological activity against various ion channels and receptors.[8][9] It is crucial to perform control experiments to ensure that the observed effects are not due to the dye itself.

-

Calibration Complexity: The use of valinomycin for calibration can be complicated by interactions between the anionic oxonol dyes and the cationic K+-valinomycin complex.[8][9]

-

Toxicity and Phototoxicity: While less of a concern for in vitro vesicle studies, when working with live cells, potential toxicity and phototoxicity of the dye should be evaluated.

-

Ratiometric Measurements: this compound can be used as an emission-ratiometric probe, which can help to reduce artifacts and improve the accuracy of quantitative measurements.[11][12]

Conclusion

This compound is a valuable tool for the quantitative measurement of membrane potential in a variety of biological and artificial membrane systems. Its slow-response mechanism is well-suited for studying sustained changes in membrane potential. By following standardized experimental protocols and being mindful of the potential limitations, researchers can effectively employ this compound to gain insights into the electrophysiological properties of their systems of interest.

References

- 1. Introduction to Potentiometric Probes—Section 22.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. moleculardepot.com [moleculardepot.com]

- 5. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 6. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Ratiometric fluorescence measurements of membrane potential generated by yeast plasma membrane H(+)-ATPase reconstituted into vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Nernstian Equilibrium of Oxonol VI Distribution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Oxonol VI, a slow-response fluorescent dye used for measuring membrane potential. It details the underlying theory of its Nernstian equilibrium-driven distribution, provides detailed experimental protocols, and presents quantitative data for practical application in research and drug development.

Core Principles: The Nernstian Equilibrium of this compound

This compound is an anionic, lipophilic dye that serves as a sensitive probe for detecting changes in plasma membrane potential. Its mechanism of action is rooted in its passive distribution across the cell membrane, which is governed by the Nernst equation. As a negatively charged molecule, this compound is driven into cells by a positive intracellular potential and excluded by a negative intracellular potential.

In a state of equilibrium, the distribution of this compound across the membrane is a direct function of the membrane potential. An inside-positive membrane potential, or depolarization, leads to the accumulation of the negatively charged this compound within the cell's interior.[1][2] Conversely, a more negative internal potential, or hyperpolarization, results in the exclusion of the dye from the cell.

The fluorescence of this compound is significantly enhanced when it binds to intracellular components, such as proteins and membranes.[3] This means that an increase in intracellular dye concentration due to depolarization results in a proportional increase in the measured fluorescence signal. This relationship between membrane potential and fluorescence intensity allows for the quantitative measurement of membrane potential changes.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and provide an example of a calibration dataset for relating fluorescence changes to membrane potential.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 316.35 g/mol | [4] |

| Excitation Wavelength | 599 - 614 nm | [4][5] |

| Emission Wavelength | 634 - 646 nm | [4][5] |

| Solubility | DMSO, Ethanol | [4] |

| Partition Coefficient (γ) | ~19,000 (at 0 mV) | [1][2] |

| pK | ~4.2 | [2] |

Table 2: Example Calibration of this compound Fluorescence with Membrane Potential

This table provides representative data from a calibration experiment using liposomes, where a potassium diffusion potential is generated in the presence of valinomycin. The fluorescence is typically normalized to the baseline fluorescence (F₀) before the establishment of the membrane potential.

| [K⁺]out / [K⁺]in | Calculated Membrane Potential (mV) | Relative Fluorescence (F/F₀) |

| 1 | 0 | 1.00 |

| 5 | 41 | 1.25 |

| 10 | 59 | 1.50 |

| 20 | 77 | 1.75 |

| 50 | 101 | 2.25 |

| 100 | 118 | 2.75 |

Note: This is example data. A calibration curve should be generated for each experimental setup.

Experimental Protocols

Preparation of this compound Solutions

-

Stock Solution (3.16 mM): Dissolve this compound powder in ethanol to a final concentration of 3.16 mM. Store this stock solution at -20°C, protected from light.[5]

-

Working Solution: The final working concentration of this compound typically ranges from 10 to 500 nM.[5] Prepare the working solution by diluting the stock solution in an appropriate buffer. For vesicle studies, a mixture of ethanol and water (e.g., 1:5 volume ratio) can be used for initial dilution before further dilution in the assay buffer.[5]

Measuring Membrane Potential in Vesicles

This protocol is adapted for use with reconstituted vesicles, such as proteoliposomes.

-

Buffer Preparation: Prepare an appropriate buffer for your vesicle suspension.

-

Equilibration: Add 1 mL of the buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).[5]

-

Background Measurement: Measure the background fluorescence of the buffer.[5]

-

Dye Addition: Add the prepared this compound working solution to the cuvette to achieve the desired final concentration.

-

Vesicle Addition: Once the fluorescence signal from the dye has stabilized, add a predetermined amount of the vesicle suspension to the cuvette.[5]

-

Monitoring Fluorescence: Continuously monitor the fluorescence signal using a spectrophotometer.[5]

-

Data Analysis: Calculate the relative fluorescence change by comparing the fluorescence after vesicle addition to the baseline fluorescence before addition.

Calibration of Membrane Potential using Valinomycin and a Potassium Gradient

This method allows for the quantitative correlation of fluorescence changes to membrane potential in millivolts.

-

Vesicle Loading: Prepare vesicles with a known internal potassium concentration (e.g., 100 mM KCl).

-

External Buffers: Prepare a series of external buffers with varying potassium concentrations, maintaining ionic strength with a non-permeant ion (e.g., NaCl).

-

Assay Setup: For each external buffer, perform the membrane potential measurement as described in section 3.2.

-

Valinomycin Addition: After the addition of vesicles and stabilization of the fluorescence signal, add valinomycin (typically 1 µM final concentration) to the cuvette. Valinomycin is a potassium ionophore that will create a potassium diffusion potential across the vesicle membrane.

-

Nernst Potential Calculation: For each condition, calculate the theoretical membrane potential (ΔΨ) using the Nernst equation: ΔΨ = (RT/zF) * ln([K⁺]out / [K⁺]in) Where:

-

R is the gas constant

-

T is the absolute temperature

-

z is the valence of the ion (1 for K⁺)

-

F is the Faraday constant

-

[K⁺]out and [K⁺]in are the external and internal potassium concentrations, respectively.

-

-

Calibration Curve: Plot the change in fluorescence intensity against the calculated membrane potential to generate a calibration curve.

Visualization of Workflows and Principles

Nernstian Distribution of this compound

Caption: Nernstian distribution of this compound in depolarized and hyperpolarized states.

Experimental Workflow for Membrane Potential Measurement

Caption: General experimental workflow for measuring membrane potential using this compound.

Signaling Pathway Example: GPCR-Mediated Ion Channel Modulation

Caption: GPCR signaling cascade leading to a change in membrane potential detectable by this compound.

References

- 1. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Applications of Oxonol VI in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxonol VI: A Powerful Tool for Membrane Potential Measurement

This compound is a slow-response, lipophilic anionic cyanine dye widely utilized in cell biology to measure changes in plasma membrane potential.[1][2][3] As a potentiometric probe, its fluorescence intensity is dependent on the transmembrane potential, making it an invaluable tool for studying cellular electrophysiology, ion channel activity, and various signaling pathways.[4][5] This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound in a research and drug discovery setting.

This compound operates by partitioning across the plasma membrane in response to the electrical potential. In resting cells, which typically maintain a negative intracellular potential, the anionic this compound is largely excluded. Upon depolarization (the membrane potential becoming less negative or positive), the dye enters the cell and binds to intracellular components, leading to an increase in fluorescence. Conversely, hyperpolarization (the membrane potential becoming more negative) causes a decrease in fluorescence.[1][3] This response, although slower than that of some other potentiometric dyes, offers a robust and sensitive method for detecting changes in the average membrane potential of cell populations.[1][6]

Core Properties and Quantitative Data

A thorough understanding of this compound's chemical and spectral properties is essential for its effective application.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol | [1] |

| Molecular Weight | 316.35 g/mol | [1] |

| Solubility | Soluble in DMSO and ethanol | [1][7] |

| Form | Lyophilized powder | [8] |

| Storage | Store at -20°C, protected from light | [7][8] |

Spectral Properties

| Property | Value | Reference(s) |

| Excitation (max) | ~599-614 nm | [1][7] |

| Emission (max) | ~634-646 nm | [1][7] |

| Extinction Coefficient | Not consistently reported | |

| Quantum Yield | Not consistently reported |

Mechanism of Action: Visualizing Membrane Potential Changes

The utility of this compound as a membrane potential probe lies in its voltage-sensitive distribution across the plasma membrane, a process governed by the Nernst equilibrium. The following diagram illustrates this mechanism.

Key Applications in Cell Biology and Drug Discovery

This compound's ability to report on membrane potential changes makes it a versatile tool for a range of applications.

Studying Ion Channel and Transporter Activity

A primary application of this compound is the functional characterization of ion channels and transporters.[4] By measuring changes in membrane potential, researchers can infer the activity of these proteins in response to various stimuli, including the addition of activating or inhibiting compounds. For example, the activity of the (Na+ + K+)-ATPase can be monitored by observing the this compound fluorescence changes corresponding to the electrogenic transport of ions.[4][5]

High-Throughput Screening (HTS) for Ion Channel Modulators

The compatibility of this compound with microplate-based assays makes it suitable for high-throughput screening of compound libraries to identify novel ion channel modulators.[6] The robust signal and straightforward assay principle allow for the rapid and cost-effective screening of thousands of compounds.

Investigating Cellular Signaling Pathways

Many cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and calcium channels, lead to changes in membrane potential.[9][10] this compound can be used to monitor these downstream electrophysiological events, providing insights into the activation and modulation of these pathways.

Cytotoxicity and Safety Pharmacology

Changes in membrane potential are an early indicator of cell stress and cytotoxicity.[11] this compound-based assays can be employed in toxicology and safety pharmacology studies to assess the potential of drug candidates to disrupt cellular ion homeostasis.

Detailed Experimental Protocols

The following sections provide detailed protocols for the most common applications of this compound.

Preparation of Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Ethanol (200 proof)

-

Appropriate aqueous buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS))

Protocol:

-

Stock Solution (1-10 mM):

-

Dissolve the this compound powder in high-quality, anhydrous DMSO or ethanol to create a stock solution, typically in the range of 1-10 mM.[7] For example, to make a 3.16 mM stock solution, dissolve 1 mg of this compound (MW = 316.35) in 1 mL of ethanol.[7]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

-

-

Working Solution (10-500 nM):

-

On the day of the experiment, dilute the stock solution in an appropriate aqueous buffer to the desired final working concentration.[7] The optimal concentration should be determined empirically for each cell type and application but typically falls within the 10-500 nM range.[7]

-

It is crucial to ensure that the final concentration of the organic solvent (DMSO or ethanol) in the cell suspension is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Measurement of Membrane Potential in Reconstituted Vesicles (Spectrophotometry)

This protocol is adapted from methodologies used to study ion transport in artificial membrane systems.[4]

Workflow Diagram:

Protocol:

-

Add 1 mL of the appropriate buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).[7]

-

Place the cuvette in a spectrophotometer and measure the background fluorescence at the optimal excitation and emission wavelengths for this compound (e.g., Ex: 614 nm, Em: 646 nm).[7]

-

Add a small volume (e.g., 5 µL) of the prepared this compound working solution to the cuvette and mix gently.[7]

-

Monitor the fluorescence signal until it stabilizes.

-

Add a predetermined amount of the vesicle suspension to the cuvette and mix.

-

Continuously record the fluorescence signal to observe changes induced by ion transport across the vesicle membrane.[7]

-

Calculate the relative fluorescence change by comparing the signal before and after the addition of the vesicles or any activating/inhibiting compounds.[7]

Analysis of Cellular Membrane Potential by Flow Cytometry

This protocol provides a general framework for using this compound to assess membrane potential in a population of suspended cells.

Workflow Diagram:

Protocol:

-

Prepare a single-cell suspension of the cells of interest at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., HBSS).

-

Add the this compound working solution to the cell suspension to achieve the desired final concentration.

-

Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically.

-

(Optional) Wash the cells by centrifugation and resuspend them in fresh buffer to remove excess dye. This step may reduce background fluorescence but can also lead to some dye efflux.

-

Acquire data on a flow cytometer equipped with appropriate lasers and filters for this compound (e.g., excitation with a red laser and emission detection in the far-red channel).

-

Analyze the data by gating on the cell population of interest and examining the fluorescence intensity histograms. Changes in the mean or median fluorescence intensity reflect shifts in membrane potential.

Live-Cell Imaging of Membrane Potential with Fluorescence Microscopy

This protocol outlines the steps for visualizing membrane potential changes in adherent cells using fluorescence microscopy.

Protocol:

-

Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.

-

On the day of the experiment, replace the culture medium with an imaging buffer (e.g., HBSS).

-

Add the this compound working solution to the imaging dish and incubate for 15-30 minutes at 37°C, protected from light.

-

Mount the dish on the stage of a fluorescence microscope equipped with a suitable filter set for this compound and a temperature-controlled chamber.

-

Acquire baseline fluorescence images.

-

Add experimental compounds (agonists, antagonists, etc.) and acquire a time-lapse series of images to monitor the dynamic changes in fluorescence intensity.

-

Analyze the images by measuring the mean fluorescence intensity of individual cells or regions of interest over time.

Data Analysis and Interpretation

Calibration of the Fluorescence Signal

To obtain a semi-quantitative measure of membrane potential, the this compound fluorescence signal can be calibrated by inducing known changes in membrane potential. A common method involves using the potassium ionophore valinomycin in the presence of varying extracellular potassium concentrations to clamp the membrane potential at different levels according to the Nernst equation.[4][12]

Calibration Workflow:

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or weak signal | - Inactive dye- Incorrect filter set- Low dye concentration- Cells not viable | - Use fresh dye stock- Verify filter compatibility- Optimize dye concentration- Check cell viability |

| High background fluorescence | - High dye concentration- Autofluorescence of medium or cells- Non-specific binding | - Titrate dye concentration- Use phenol red-free medium- Include a wash step |

| Signal fades quickly | - Photobleaching | - Reduce excitation light intensity- Decrease exposure time- Use an anti-fade reagent |

| Inconsistent results | - Uneven dye loading- Temperature fluctuations- Cell health variability | - Ensure proper mixing during staining- Maintain constant temperature- Use healthy, low-passage cells |

Conclusion

This compound is a robust and versatile fluorescent probe for the measurement of membrane potential in a wide range of cell biological applications. Its ease of use, compatibility with high-throughput formats, and sensitive response to depolarization make it an indispensable tool for researchers in academia and the pharmaceutical industry. By following the detailed protocols and considering the potential pitfalls outlined in this guide, investigators can confidently employ this compound to gain valuable insights into the electrophysiological properties of cells and the mechanisms of action of novel therapeutic agents.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Lymphocyte membrane potential and Ca2+-sensitive potassium channels described by oxonol dye fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Vascular signaling through G protein coupled receptors - new concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming Confounding to Characterize the Effects of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

Oxonol VI: A Technical Guide to Measuring Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Oxonol VI, an anionic fluorescent dye used for the optical measurement of membrane potential. It details the dye's mechanism of action, presents key quantitative data, and offers structured experimental protocols for its application in research and drug discovery.

Introduction and Mechanism of Action

This compound is a slow-response, lipophilic anionic dye used as a potentiometric indicator.[1][2] Its mechanism relies on its voltage-dependent partitioning between the aqueous medium and lipid membranes.[3][4] At physiological pH, the dye is negatively charged.[3]

The core principle of its function is governed by the Nernst equilibrium. In systems with an inside-positive membrane potential, such as depolarized mitochondria, submitochondrial particles, or reconstituted vesicles, the anionic this compound dye accumulates in the intravesicular or intracellular space.[3][4] This accumulation leads to increased binding of the dye to the inner lipid monolayer, which results in a significant increase in its fluorescence intensity.[3][4] Conversely, in hyperpolarized cells or organelles with a negative interior (like healthy mitochondria), the dye is electrostatically repelled, leading to lower fluorescence.[1][2]

It is crucial to note that the change in fluorescence is not due to an alteration of the intrinsic fluorescence of the membrane-bound dye but rather from the voltage-dependent partitioning that changes the total amount of dye bound to the membrane.[3][4] This characteristic allows for quantitative measurements of membrane potential, which can be calibrated.[4] this compound is considered a superior probe to Oxonol V for measuring rapid potential changes due to its faster response time.[1][5]

Caption: Mechanism of this compound in response to mitochondrial membrane potential.

Data Presentation

Quantitative data for this compound is summarized below for easy reference and experimental design.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 316.35 g/mol | [1] |

| Chemical Formula | C₁₇H₂₀N₂O₄ | |

| Solubility | DMSO, Ethanol, Methanol | [1][6] |

| Excitation (λex) | 599 - 614 nm | [1][6] |

| Emission (λem) | 630 - 646 nm | [1][6] |

| Form | Powder | |

| Storage | Stock Solution: -20°C (1 month) or -80°C (6 months), protected from light. | [6] |

Table 2: Typical Experimental Parameters

| Parameter | Value | Application | Source(s) |

| Stock Solution | 3.16 mM in Ethanol; 0.32 M in DMSO; 2-5 mM in Ethanol/Methanol | General | [6][7][8] |

| Working Concentration | 10 - 500 nM | General | [6] |

| 0.15 µM (150 nM) | Liposome Assays | [8] | |

| 2.5 µM (2500 nM) | E. coli Membrane Vesicles | [7] | |

| Typical Buffer | Tris buffer (10 mM, pH 7.5) | Liposome Assays | [8] |

| Buffer with low salt concentration for potential generation | E. coli Membrane Vesicles | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for using this compound.

Protocol 1: Spectrophotometric Measurement in Vesicles or Subcellular Fractions

This protocol is adapted for measuring membrane potential changes in systems like reconstituted vesicles, liposomes, or submitochondrial particles using a fluorometer or spectrophotometer.[6][7]

A. Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution of 3.16 mM this compound in high-quality ethanol.[6] Alternatively, dissolve in DMSO.[1] Store at -20°C or -80°C, protected from light.[6]

-

This compound Working Solution: Shortly before the experiment, dilute the stock solution. For example, a 1:5 dilution of the ethanol stock with water can be prepared.[6] The final concentration in the cuvette should be in the range of 10-500 nM.[6]

-

Buffer: Prepare the appropriate experimental buffer (e.g., Tris-HCl, HEPES) and ensure it is equilibrated to the desired temperature (e.g., 20°C).[6]

B. Measurement Procedure:

-

Add 1 mL (or the appropriate volume for your cuvette) of the experimental buffer to the fluorescence cuvette and place it in the temperature-controlled holder of the spectrophotometer.[6]

-

Allow the buffer to equilibrate to the set temperature.[6]

-

Measure the background fluorescence intensity of the buffer at the specified excitation and emission wavelengths (e.g., Ex: 614 nm / Em: 646 nm).[6]

-

Add a small volume (e.g., 5 µL) of the prepared this compound working solution to the cuvette.[6] Mix gently.

-

Monitor the fluorescence signal until it stabilizes. This reading represents the baseline fluorescence of the dye in the buffer.[6]

-

Add a predetermined amount of the vesicle or submitochondrial particle suspension to the cuvette and mix.[6]

-

Continuously monitor the fluorescence signal. An increase in fluorescence indicates the generation of an inside-positive potential.[3][6]

-

Calibration (Optional): To quantify the membrane potential, a calibration curve can be generated by inducing a known potassium diffusion potential using the K+ ionophore valinomycin.[3][4]

Caption: Experimental workflow for spectrophotometric measurement of ΔΨ with this compound.

Protocol 2: General Considerations for Cellular Assays (Microscopy & Flow Cytometry)

While cationic dyes like TMRM and JC-1 are more common for measuring the potential of healthy, polarized mitochondria in intact cells, anionic dyes like this compound are also used, particularly for measuring plasma membrane potential or in high-throughput screens.[5][9]

-

Target: In intact cells, anionic dyes like this compound are largely excluded from the highly negative mitochondrial matrix and are thus primarily sensitive to the plasma membrane potential.[5][10] Depolarization of the plasma membrane allows the dye to enter the cytoplasm, bind to intracellular components, and increase its fluorescence.

-

Loading: Cells are typically incubated with a low micromolar concentration of this compound in a suitable buffer. The optimal concentration and incubation time must be determined empirically for each cell type and experimental condition.

-

Controls: It is essential to use proper controls. A depolarizing agent like a high concentration of extracellular potassium (with a K+ ionophore like valinomycin) can be used to elicit a maximum fluorescence signal, while hyperpolarizing agents can be used to confirm a decrease in signal.

-

High-Throughput Screening (HTS): this compound's properties make it suitable for HTS assays designed to find compounds that affect membrane potential.[5] The robust signal change can be easily detected on plate readers.

Signaling Context and Applications

Mitochondrial membrane potential (ΔΨm) is a critical parameter of cellular health and is central to processes like ATP synthesis and apoptosis.[11][12] Various cellular stress signals can converge on mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of ΔΨm, and initiation of the apoptotic cascade.[12]

Caption: Signaling context for measuring mitochondrial depolarization.

Key Applications:

-

Bioenergetics: Studying the activity of proton pumps and ion channels (like Na+/K+-ATPase) in reconstituted vesicles.[3][6]

-

Drug Discovery: High-throughput screening for compounds that modulate membrane potential.[5][13]

-

Microbiology: Assessing membrane potential in bacterial membrane vesicles.[7]

-

Plant Physiology: Investigating ion transport across plant root plasma membranes.[14]

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. High-Throughput Chemical Biology Screening Platform - Faculty of Medicine [med.uio.no]

- 14. Electrophysiological study with this compound of passive NO3- transport by isolated plant root plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Using Oxonol VI in Fluorescence Microscopy to Measure Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Introduction